2-Amino-5-chloro-3-iodobenzoic acid

Solubility Physicochemical properties Formulation

2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8) is a halogenated anthranilic acid derivative with the molecular formula C₇H₅ClINO₂ and a molecular weight of 297.48 g/mol. It is characterized by the simultaneous presence of an amino group (–NH₂), a carboxylic acid (–COOH), a chloro substituent (–Cl), and an iodo substituent (–I) on the benzene ring, offering orthogonal reactivity handles for multi-step organic synthesis.

Molecular Formula C7H5ClINO2
Molecular Weight 297.48 g/mol
CAS No. 64724-23-8
Cat. No. B1373154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-3-iodobenzoic acid
CAS64724-23-8
Molecular FormulaC7H5ClINO2
Molecular Weight297.48 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)N)I)Cl
InChIInChI=1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
InChIKeyVJRDUSOUTARJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8) Procurement-Quality Overview for Research Sourcing


2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8) is a halogenated anthranilic acid derivative with the molecular formula C₇H₅ClINO₂ and a molecular weight of 297.48 g/mol . It is characterized by the simultaneous presence of an amino group (–NH₂), a carboxylic acid (–COOH), a chloro substituent (–Cl), and an iodo substituent (–I) on the benzene ring, offering orthogonal reactivity handles for multi-step organic synthesis . The compound is commercially available as a research intermediate, typically at ≥97% purity, and is primarily utilized in medicinal chemistry and chemical biology as a building block for constructing complex molecular architectures .

Why 2-Amino-5-chloro-3-iodobenzoic Acid Cannot Be Replaced by Common Anthranilic Acid Analogs in Synthetic Workflows


Simple anthranilic acid derivatives such as 2-amino-5-chlorobenzoic acid or 2-amino-3-iodobenzoic acid lack the specific combination of chloro and iodo substituents that imparts markedly different physicochemical properties and synthetic utility to 2-amino-5-chloro-3-iodobenzoic acid . The iodo substituent dramatically reduces aqueous solubility (from soluble to 0.083 g/L at 25 °C) and increases lipophilicity (logP ~2.8 versus ~2.0), which directly influences partitioning behavior, membrane permeability, and purification strategies . Furthermore, the orthogonally reactive C–I and C–Cl bonds enable chemoselective sequential cross-coupling reactions that are impossible with mono-halogenated analogs, making substitution a critical failure point in complex synthetic routes [1].

Quantitative Differentiation Evidence for 2-Amino-5-chloro-3-iodobenzoic Acid Versus Closest Analogs


Aqueous Solubility Reduction by Iodo Substitution: 2-Amino-5-chloro-3-iodobenzoic Acid vs. 2-Amino-5-chlorobenzoic Acid

The introduction of the iodine atom at the 3-position dramatically reduces aqueous solubility. 2-Amino-5-chloro-3-iodobenzoic acid has a calculated aqueous solubility of 0.083 g/L at 25 °C , whereas 2-amino-5-chlorobenzoic acid is reported as 'soluble in water' by multiple vendor sources . This solubility reduction—from freely soluble to practically insoluble—represents a >10-fold decrease that is critical for applications requiring low aqueous solubility, such as sustained-release formulation development or precipitation-driven purification strategies .

Solubility Physicochemical properties Formulation

Lipophilicity Enhancement: LogP Comparison of 2-Amino-5-chloro-3-iodobenzoic Acid with Non-Iodinated Analog

The calculated logP of 2-amino-5-chloro-3-iodobenzoic acid is 2.81 (ACD/Labs prediction) , compared to 2.05 for 2-amino-5-chlorobenzoic acid . This increase of approximately 0.76 logP units (approximately 5.8-fold increase in octanol-water partition coefficient) is attributable to the iodine substituent and significantly alters the compound's distribution behavior. For comparison, the mono-iodinated analog 2-amino-3-iodobenzoic acid has an estimated logP of 2.15 , indicating that the chloro-iodo combination yields the highest logP among this series.

Lipophilicity logP Drug-likeness

Melting Point Elevation as an Indicator of Enhanced Intermolecular Interactions

2-Amino-5-chloro-3-iodobenzoic acid exhibits a melting point of 246–247 °C , which is substantially higher than that of 2-amino-5-chlorobenzoic acid (~208 °C) and the mono-iodinated analog 2-amino-5-iodobenzoic acid (219–221 °C) [1]. This elevation of approximately 38 °C and 27 °C, respectively, is consistent with enhanced intermolecular interactions—likely halogen bonding involving the iodine atom—that may contribute to improved crystallinity and solid-state stability relevant to long-term storage and formulation.

Melting point Crystallinity Intermolecular interactions

Chemoselective Cross-Coupling Enabled by C–I vs. C–Cl Reactivity Differential

The presence of both C–I and C–Cl bonds in 2-amino-5-chloro-3-iodobenzoic acid enables sequential chemoselective cross-coupling strategies. The C–I bond is significantly more reactive than the C–Cl bond under palladium-catalyzed conditions, allowing for selective functionalization at the iodine-bearing position while preserving the chlorine for subsequent transformations [1]. This orthogonal reactivity is well-established: iodoarenes react approximately 10²–10³ times faster than chloroarenes in Suzuki-Miyaura couplings under standard conditions [2]. In contrast, 2-amino-5-chlorobenzoic acid provides only a single reactive halogen handle, and 2-amino-5-iodobenzoic acid lacks the secondary chloro substituent for further diversification .

Cross-coupling Suzuki-Miyaura Chemoselectivity Orthogonal reactivity

Methyl Ester Derivative Demonstrates Distinct Androgen Receptor Antagonism in a 36-Compound Anthranilic Acid SAR Study

Methyl 2-amino-5-chloro-3-iodobenzoate (compound 28), the methyl ester of the target acid, was identified as a potent androgen receptor (AR) antagonist in a structure-activity relationship study of 36 non-steroidal structural variants of methyl anthranilate [1]. This compound inhibits chromatin accessibility and induces cellular senescence in prostate cancer cells, and importantly, it retains activity against AR mutants that confer resistance to clinically used antagonists including hydroxyflutamide, bicalutamide, and enzalutamide [1]. The distinct mode of AR antagonism—mechanistically different from existing antiandrogens—is attributed to the specific halogenation pattern, as non-iodinated anthranilate derivatives in the same library showed reduced or absent activity [1].

Androgen receptor antagonist Prostate cancer SAR Methyl anthranilate

Evidence-Driven Application Scenarios for 2-Amino-5-chloro-3-iodobenzoic Acid (CAS 64724-23-8) Based on Verified Differentiation


Sequential Chemoselective Cross-Coupling for Convergent Synthesis of Poly-Substituted Biaryls and Heterocycles

The orthogonal reactivity of the C–I bond (rapid oxidative addition to Pd(0)) and the C–Cl bond (slower, requiring more forcing conditions) makes 2-amino-5-chloro-3-iodobenzoic acid an ideal building block for convergent synthesis strategies where two different aryl/alkyl groups must be installed at distinct positions in a controlled sequence . This capability is directly supported by the well-established reactivity differential of iodoarenes vs. chloroarenes in palladium-catalyzed cross-coupling reactions . Researchers can perform a first Suzuki-Miyaura coupling at the iodine-bearing position under mild conditions, then activate the chlorine for a subsequent coupling, enabling efficient construction of unsymmetrically substituted scaffolds that are inaccessible from mono-halogenated anthranilic acid precursors.

Synthesis of Androgen Receptor Antagonist Candidates for Castration-Resistant Prostate Cancer

The methyl ester derivative of this compound (methyl 2-amino-5-chloro-3-iodobenzoate, compound 28) has been validated as a mechanistically distinct AR antagonist that overcomes resistance to enzalutamide and other clinically used antiandrogens . Medicinal chemistry teams pursuing novel AR antagonists should prioritize procurement of the parent acid as the key intermediate for synthesizing and optimizing this chemotype. The SAR study of 36 anthranilic acid derivatives demonstrated that the specific chloro-iodo substitution pattern is essential for the unique N/C-interaction-independent mode of AR antagonism, providing a clear structure-based procurement rationale .

Development of Lipophilic CNS-Penetrant Drug Candidates

With a calculated logP of 2.81—substantially higher than non-iodinated anthranilic acid analogs (logP ~2.0–2.2) —2-amino-5-chloro-3-iodobenzoic acid offers a favorable lipophilicity profile for medicinal chemistry programs targeting central nervous system (CNS) indications where blood-brain barrier penetration is required. The increased logP, combined with the low molecular weight (297.48 g/mol) and the presence of the carboxylic acid handle for further derivatization, positions this building block advantageously for fragment-based drug discovery and lead optimization campaigns focused on neurological or psychiatric targets .

Crystallization-Enhanced Purification and Solid-Form Development

The exceptionally low aqueous solubility (0.083 g/L at 25 °C) and high melting point (246–247 °C) of 2-amino-5-chloro-3-iodobenzoic acid make it particularly amenable to precipitation- and crystallization-based purification workflows. In synthetic sequences where aqueous workup is employed, the product can be readily precipitated from the reaction mixture, simplifying isolation and reducing solvent consumption. For process chemistry and solid-form screening, the high melting point and enhanced crystallinity—likely promoted by halogen bonding interactions involving the iodine atom—offer advantages for developing stable crystalline intermediates suitable for scalable manufacturing .

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